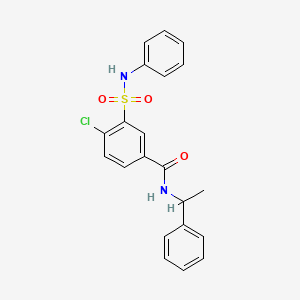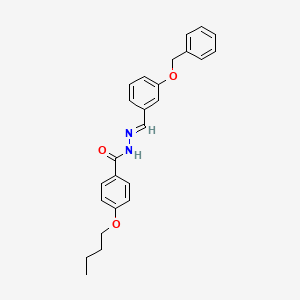
N'-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is an organic compound characterized by its complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both benzyloxy and butoxy groups, allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form 4-butoxybenzohydrazide.
Benzylidene Formation: The hydrazide is then reacted with 3-(benzyloxy)benzaldehyde under reflux conditions in ethanol, using an acid catalyst such as acetic acid to facilitate the condensation reaction. This results in the formation of the desired benzylidene compound.
Industrial Production Methods
While specific industrial methods for the large-scale production of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
化学反応の分析
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the benzylidene moiety to a corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
科学的研究の応用
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its aromatic structure and functional groups make it a candidate for use in organic electronics or as a building block in polymer synthesis.
Biological Studies: The compound can be used in studies investigating its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
作用機序
The mechanism by which N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide exerts its effects depends on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound might exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.
類似化合物との比較
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can be compared with other benzylidene derivatives:
N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide: This compound has a nitro group instead of a butoxy group, which may alter its reactivity and biological activity.
N’-(3-(Benzyloxy)benzylidene)benzohydrazide: Lacking the butoxy group, this compound may have different solubility and interaction profiles.
N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide:
Conclusion
N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
特性
CAS番号 |
769143-31-9 |
|---|---|
分子式 |
C25H26N2O3 |
分子量 |
402.5 g/mol |
IUPAC名 |
4-butoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-16-29-23-14-12-22(13-15-23)25(28)27-26-18-21-10-7-11-24(17-21)30-19-20-8-5-4-6-9-20/h4-15,17-18H,2-3,16,19H2,1H3,(H,27,28)/b26-18+ |
InChIキー |
FWSFWIUFPHQBJI-NLRVBDNBSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
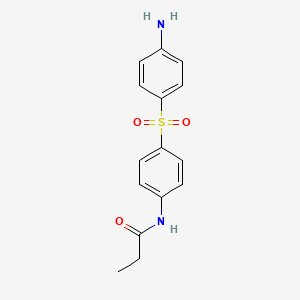
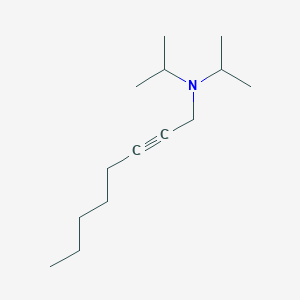
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
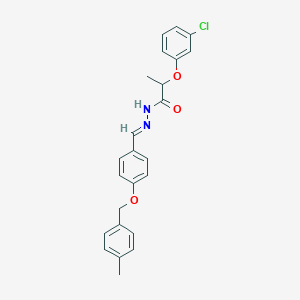

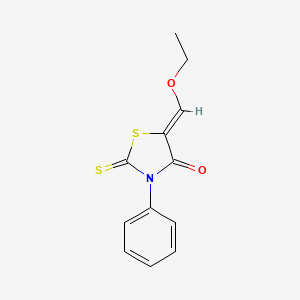
![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
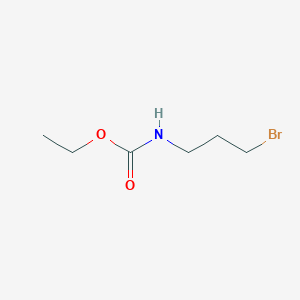
![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
